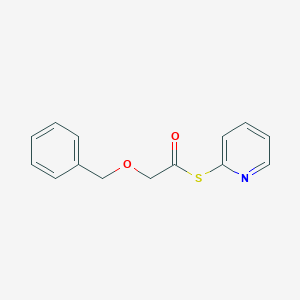

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate

Description

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate: is a chemical compound with the molecular formula C14H13NO2S and a molecular weight of 259.32 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a benzyloxy group attached to an ethanethioate moiety. It is primarily used in research and development due to its potential biological activities and applications in various fields.

Properties

Molecular Formula |

C14H13NO2S |

|---|---|

Molecular Weight |

259.33 g/mol |

IUPAC Name |

S-pyridin-2-yl 2-phenylmethoxyethanethioate |

InChI |

InChI=1S/C14H13NO2S/c16-14(18-13-8-4-5-9-15-13)11-17-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

InChI Key |

VZOQZUVHDCLFJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)SC2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate typically involves the reaction of 2-pyridinethiol with benzyl 2-bromoacetate under basic conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for S-Pyridin-2-yl 2-(benzyloxy)ethanethioate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate has shown promise in the development of anticancer agents. Research indicates that compounds containing pyridine rings can inhibit specific kinases involved in cancer progression, such as c-KIT. This receptor tyrosine kinase is implicated in gastrointestinal stromal tumors (GISTs), making it a target for therapeutic intervention. The structural similarities between S-Pyridin-2-yl 2-(benzyloxy)ethanethioate and known kinase inhibitors suggest that it may exhibit similar inhibitory properties, potentially leading to the development of new cancer therapies .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that derivatives of pyridine exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from pyridine derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, making it a candidate for further exploration in antimicrobial drug development .

3. Anti-inflammatory Effects

Research into pyridine derivatives has revealed anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. S-Pyridin-2-yl 2-(benzyloxy)ethanethioate may modulate immune responses through the inhibition of pro-inflammatory cytokines, thus offering a potential therapeutic avenue for inflammatory diseases .

Agricultural Applications

1. Pesticide Development

The unique chemical structure of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate positions it as a candidate for developing novel pesticides. Its ability to interact with biological systems suggests potential use as an insecticide or fungicide. The effectiveness of pyridine derivatives as agrochemicals has been documented, indicating that this compound could provide an alternative to traditional pesticides with lower environmental impact .

Material Science Applications

1. Polymer Chemistry

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate can be utilized in the synthesis of advanced materials through polymerization reactions. Its thioester functionality allows it to participate in various chemical reactions, leading to the formation of polymers with desirable mechanical and thermal properties. This application is particularly relevant in creating materials for electronics and coatings .

Case Studies

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes and exerting its effects .

Comparison with Similar Compounds

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate can be compared with other similar compounds, such as:

S-Pyridin-2-yl ethanethioate: Lacks the benzyloxy group, which may result in different chemical and biological properties.

2-(Pyridin-2-yl) pyrimidine derivatives: These compounds have a pyrimidine ring instead of the benzyloxy group, leading to different biological activities and applications.

Pyridine-2(H)-one derivatives: These compounds have a different core structure and are known for their anticancer activities.

The uniqueness of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiparasitic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

S-Pyridin-2-yl 2-(benzyloxy)ethanethioate is characterized by the following chemical formula:

- Molecular Formula : C₁₁H₁₃NOS

- Molecular Weight : 219.29 g/mol

The compound features a pyridine ring, a benzyloxy group, and a thioether linkage, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown efficacy against various bacterial strains. A study reported that S-Pyridin-2-yl derivatives displayed low cytotoxicity with an IC50 value greater than 128 μM against HEK293 cells, suggesting a favorable safety profile while maintaining antimicrobial potency against pathogens like Pseudomonas aeruginosa and Micrococcus luteus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| S-Pyridin-2-yl 2-(benzyloxy)ethanethioate | Pseudomonas aeruginosa | TBD |

| S-Pyridin-2-yl derivatives | Micrococcus luteus | TBD |

| Other pyridine derivatives | Various Gram-negative bacteria | Varies (0.5 - 64 μg/mL) |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. In vitro studies suggest that similar compounds can inhibit the motility of Onchocerca volvulus larvae, indicating potential as macrofilaricides for treating onchocerciasis .

Case Study: Efficacy Against Onchocerca volvulus

In a controlled study, several pyridine-based compounds were administered to infected mice. The results demonstrated a significant reduction in larval motility at concentrations as low as 1 μM, supporting the hypothesis that S-Pyridin-2-yl 2-(benzyloxy)ethanethioate could be effective in treating parasitic infections.

The biological activity of S-Pyridin-2-yl 2-(benzyloxy)ethanethioate can be attributed to several mechanisms:

- Metal Sequestration : Compounds with thiol groups can chelate metal ions, disrupting essential bacterial enzymatic processes.

- Membrane Disruption : The hydrophobic nature of the benzyloxy group may facilitate membrane penetration, leading to cell lysis in susceptible microorganisms.

- Inhibition of Biofilm Formation : Similar compounds have been shown to interfere with quorum sensing in bacteria, reducing biofilm formation and enhancing susceptibility to antibiotics .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics but requires further investigation into its metabolic stability and potential toxicity profiles in vivo.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Liver microsome stability TBD |

| Excretion | Renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.